4-Morpholineacetic Acid
Description
Overview of 4-Morpholineacetic Acid as a Chemical Compound
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C6H11NO3 | nih.gov |
| Molar Mass | 145.16 g/mol | nih.gov |
| Melting Point | 162-164 °C | chembk.com |
| Boiling Point | 272 °C | chembk.com |
| Density | 1.202 g/cm³ | chembk.com |
Table 2: Identifiers for this compound
| Identifier Type | Identifier | Source |
|---|---|---|
| CAS Number | 3235-69-6 | nih.gov |
| PubChem CID | 438968 | nih.gov |
| InChI | InChI=1S/C6H11NO3/c8-6(9)5-7-1-3-10-4-2-7/h1-5H2,(H,8,9) | nih.gov |
| InChIKey | VIWZVFVJPXTXPA-UHFFFAOYSA-N | nih.gov |
Significance and Research Trajectory in Scientific Disciplines
Role in Life Sciences and Biology
In the life sciences, this compound is utilized in biochemical research and assays to investigate enzyme activities and protein interactions, which helps in understanding cellular processes. chemimpex.com Its structure is relevant in the study of potential therapeutic targets. chemimpex.com The compound has been noted for its antimicrobial and antifungal properties, making it a subject of interest in medical research. guidechem.com Furthermore, its applications extend into agricultural chemistry, where it has been explored for its potential as a plant growth regulator to promote healthier crop yields. chemimpex.com
Importance in Medical Technology and Pharmaceutical Research
This compound serves as a crucial building block in pharmaceutical development and chemical research. echemi.comchemimpex.com Its chemical structure is advantageous for interacting with biological systems, and it is valued for its ability to enhance the solubility and bioavailability of molecules, which are critical factors for therapeutic efficacy. chemimpex.com
A significant application is its role as an intermediate in the synthesis of various pharmaceuticals. guidechem.comchemimpex.com For instance, this compound Hydrochloride is an intermediate in the production of Carfilzomib, a second-generation proteasome inhibitor used in treating multiple myeloma. chemicalbook.com The morpholine (B109124) moiety is a structural component of the antibiotic linezolid (B1675486) and the anticancer agent gefitinib. wikipedia.org Research has also focused on its use in developing analgesics, anti-inflammatory agents, and drugs targeting neurological disorders, partly due to its potential to cross the blood-brain barrier. chemimpex.com Studies on morpholine-acetamide derivatives have shown potential anti-tumor activity, specifically against ovarian cancer, and inhibitory effects on hypoxia-inducible factor-1α (HIF-1α). nih.gov
Relevance in Organic Synthesis and Chemical Manufacturing
The stability and reactivity of this compound make it a key intermediate in the production of complex organic compounds. chemimpex.com It is widely used in organic synthesis as a versatile platform for introducing the morpholine moiety into different molecular structures. guidechem.com This is valuable in the creation of pharmaceuticals and agrochemicals. guidechem.com An example of its specific use in organic synthesis includes its application in the preparation of pyrrolidine-fused fullerene multicarboxylates through photoreaction. chemicalbook.com The synthesis of new morpholine derivatives often starts with a reaction involving morpholine and an acetate-containing compound, highlighting the foundational role of this structural combination. researchgate.net
Classification and General Chemical Context
Heterocyclic Amine Derivatives
This compound is classified as a heterocyclic amine derivative. echemi.comnih.gov The core of its structure is the morpholine ring, a saturated heterocycle. wikipedia.org Heterocyclic compounds are cyclic compounds in which one or more of the ring atoms are elements other than carbon. In morpholine, these heteroatoms are nitrogen and oxygen. wikipedia.org
As a secondary amine, morpholine can undergo typical reactions, although the ether oxygen withdraws electron density from the nitrogen atom, making it less nucleophilic than similar secondary amines like piperidine (B6355638). wikipedia.org this compound combines this heterocyclic amine with a carboxylic acid functional group, making it an amino acid derivative. nih.gov This dual functionality contributes to its utility as a building block in the synthesis of more complex molecules, including various pharmaceutical agents and other biologically active compounds. nih.govontosight.ai
Acetic Acid Derivatives
As a derivative of acetic acid, this compound belongs to a broad class of compounds that are fundamental to organic chemistry. youtube.com Acetic acid derivatives are characterized by the modification of the carboxyl group, leading to a variety of functional groups with distinct chemical properties and applications. youtube.com These derivatives include esters, amides, and acid anhydrides, which are integral to numerous synthetic and biological processes. youtube.comwikipedia.org The substitution of a hydrogen on the methyl group of acetic acid with a morpholine ring gives rise to this compound, imparting specific characteristics to the molecule that are leveraged in targeted chemical syntheses. nih.govyoutube.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-morpholin-4-ylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c8-6(9)5-7-1-3-10-4-2-7/h1-5H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIWZVFVJPXTXPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30331394 | |
| Record name | Morpholin-4-yl-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30331394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3235-69-6 | |
| Record name | 4-Morpholineacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3235-69-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Morpholin-4-yl-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30331394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Morpholineacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Physicochemical Properties of 4 Morpholineacetic Acid
The physical and chemical properties of 4-morpholineacetic acid are crucial for its application in research and synthesis. It is a white to off-white solid at room temperature. guidechem.comchembk.com The compound's melting point is in the range of 162-164°C, and it has a boiling point of approximately 272°C. chembk.comchemicalbook.com It is slightly soluble in dimethyl sulfoxide (B87167) (DMSO) and methanol. chembk.comchemicalbook.com
Interactive Data Table: Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C6H11NO3 | nih.govcymitquimica.com |
| Molar Mass | 145.16 g/mol | nih.govchembk.com |
| Melting Point | 162-164 °C | chembk.comchemicalbook.com |
| Boiling Point | 272 °C | chembk.comchemicalbook.com |
| Density | 1.202 g/cm³ | chembk.comchemicalbook.com |
| Flash Point | 118 °C | chembk.comchemicalbook.com |
| pKa | 2.25 ± 0.10 (Predicted) | guidechem.comchembk.com |
| Appearance | Off-White Solid | chembk.com |
| Solubility | Slightly soluble in DMSO and Methanol | chembk.comchemicalbook.com |
Synthesis of 4 Morpholineacetic Acid
A common laboratory-scale synthesis of 4-morpholineacetic acid involves the reaction of morpholine (B109124) with an acetylating agent. One reported method describes the reaction of morpholine with acetyl chloride to produce an intermediate, 4-acetylmorpholine, which is then hydrolyzed to yield the final product, this compound. chembk.com This synthetic route provides a straightforward approach to obtaining this valuable research chemical.
Research Applications of 4 Morpholineacetic Acid
Established Synthetic Routes for this compound
Established methods for synthesizing this compound often prioritize yield and simplicity, utilizing readily available starting materials.
A primary and straightforward method for the preparation of this compound involves the direct N-alkylation of morpholine (B109124) with a haloacetic acid. The reaction is typically carried out by treating morpholine with chloroacetic acid or its derivatives. The nitrogen atom of the morpholine ring acts as a nucleophile, attacking the electrophilic carbon of the chloroacetyl group and displacing the chloride ion. This nucleophilic substitution reaction forms the desired carbon-nitrogen bond. A base, such as triethylamine (B128534), is often used to neutralize the hydrogen chloride byproduct generated during the reaction. jocpr.comresearchgate.net
A related approach involves the reaction of morpholine with chloroacetyl chloride in the presence of a base and a suitable solvent like diethyl ether. jocpr.com This reaction proceeds via a nucleophilic attack of the amino group in morpholine on the carbonyl group of chloroacetyl chloride to yield an intermediate, 4-(2-chloroacetyl)morpholine. jocpr.com This intermediate can then be further processed to obtain the final acid.
An alternative synthetic strategy involves the preparation of an ester of this compound, which is subsequently hydrolyzed to yield the final carboxylic acid. researchgate.netgoogle.com This two-step process begins with the synthesis of the ethyl ester, typically by reacting morpholine with ethyl chloroacetate. researchgate.net The reaction is often performed in a solvent such as benzene (B151609) with a base like triethylamine to scavenge the HCl produced. researchgate.net
Once the ethyl 4-morpholineacetate is formed and isolated, it undergoes hydrolysis. researchgate.net This is typically achieved by heating the ester under reflux with a dilute mineral acid, such as hydrochloric acid or sulfuric acid. libretexts.org The acid catalyzes the hydrolysis of the ester functional group, reacting with water to produce this compound and ethanol (B145695). libretexts.org Because the reaction is reversible, using a large excess of water can help drive the equilibrium towards the products. libretexts.org
Table 1: Comparison of Established Synthesis Routes
| Route | Key Reactants | Typical Conditions | Intermediate Product |
|---|---|---|---|
| Direct Alkylation | Morpholine, Chloroacetyl Chloride | Base (e.g., Triethylamine), Diethyl Ether, 5-10°C | 4-(2-Chloroacetyl)morpholine jocpr.com |
| Ester Hydrolysis | Morpholine, Ethyl Chloroacetate | Base (e.g., Triethylamine), Benzene, Reflux | Ethyl 4-morpholineacetate researchgate.net |
The synthesis of specific enantiomers of substituted this compound can be achieved using chiral auxiliaries. tcichemicals.comnumberanalytics.com Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. numberanalytics.com After the desired stereocenter is created, the auxiliary is removed. numberanalytics.com
While specific examples for this compound are not extensively detailed, the general methodology can be applied. For instance, a chiral auxiliary, such as one derived from (S)-valinol or (R)-phenylglycinol, could be attached to an acetic acid derivative. numberanalytics.comnih.gov This chiral substrate would then be reacted with morpholine. The steric hindrance provided by the auxiliary would favor the formation of one diastereomer over the other. Subsequent cleavage of the auxiliary would yield the enantiomerically enriched this compound derivative. This strategy is powerful for creating molecules with multiple stereocenters with high precision. numberanalytics.com The Evans aldol (B89426) reaction is a well-known example of this type of stereoselective transformation. tcichemicals.com
Asymmetric catalysis is one of the most efficient methods for producing enantiomerically pure compounds, using a small amount of a chiral catalyst to generate a large quantity of a chiral product. umontreal.camdpi.com This approach is highly desirable in pharmaceutical manufacturing to ensure access to the desired enantiomer while avoiding potential side effects from the unwanted one. mdpi.com
For the synthesis of chiral this compound, this could involve the asymmetric modification of an achiral precursor. A particularly relevant strategy is the asymmetric hydrogenation of unsaturated morpholine derivatives, which has been shown to be highly effective for producing chiral 2-substituted morpholines with excellent enantioselectivities (up to 99% ee). semanticscholar.org
Transition-metal-catalyzed asymmetric hydrogenation is a powerful tool for the synthesis of chiral molecules. nih.govsioc-journal.cn This method typically employs complexes of metals like rhodium, ruthenium, or iridium coordinated to chiral ligands. sioc-journal.cn These catalysts are highly effective in converting prochiral olefins, ketones, and imines into chiral products with high enantiomeric excess. nih.gov
In the context of synthesizing chiral this compound intermediates, a key reaction would be the asymmetric hydrogenation of a 2-substituted dehydromorpholine precursor. semanticscholar.org Research has shown that rhodium complexes bearing chiral bisphosphine ligands with large bite angles, such as SKP, are highly effective for the asymmetric hydrogenation of 2-substituted dehydromorpholines. semanticscholar.org This method yields a variety of 2-substituted chiral morpholines in quantitative yields and with excellent enantioselectivities. semanticscholar.org Similarly, iridium complexes with chiral spiro pyridine-aminophosphine ligands (SpiroPAP) have demonstrated exceptionally high turnover numbers in the hydrogenation of ketones, indicating their potential for efficient catalysis. sioc-journal.cnresearchgate.net
Table 2: Chiral Ligands in Asymmetric Hydrogenation
| Ligand Type | Examples | Metals Commonly Used | Key Feature |
|---|---|---|---|
| Chiral Bisphosphines | SKP, BPE | Rhodium (Rh) | Large bite angle, effective for dehydromorpholines. semanticscholar.org |
| Chiral Spiro Ligands | SpiroPAP, SDP, SiPhos | Iridium (Ir), Rhodium (Rh) | Rigid spiro skeleton, high efficiency and turnover. sioc-journal.cnresearchgate.net |
| Monodentate Phosphoramidites | MonoPhos, SiPhos | Rhodium (Rh) | Renaissance in recent years, highly efficient. researchgate.net |
Based on established principles of asymmetric synthesis, several hypothetical pathways for enantiomerically pure this compound can be proposed.
One plausible route involves the synthesis of a 2-substituted-dehydromorpholine bearing an acetic acid or ester group at the nitrogen atom. This unsaturated precursor could then undergo asymmetric hydrogenation using a well-established catalyst system, such as a SKP-Rhodium complex. semanticscholar.org This would hydrogenate the double bond within the morpholine ring, creating a chiral center at the 2-position with high enantioselectivity. Subsequent hydrolysis of the ester, if present, would yield the final chiral acid.
Alternatively, an asymmetric intramolecular cyclization could be employed. A chiral amino acid-derived alkynol could be synthesized and then subjected to a metal-catalyzed intramolecular cyclization. arkat-usa.org For example, a silver(I)-catalyzed cyclization of an amino acid-derived alkynol has been used to synthesize 2-methylene morpholines, which are valuable chiral building blocks. arkat-usa.org Modifying this substrate to incorporate the necessary acetic acid moiety could provide a novel route to the target compound.
Another hypothetical approach could adapt the malonic ester synthesis. masterorganicchemistry.com One could start with a chiral malonic ester derivative, perform an alkylation to introduce the morpholine precursor, and then rely on a stereocontrolled hydrolysis and decarboxylation step to set the final stereocenter. masterorganicchemistry.com
Asymmetric Catalysis for Enantiomerically Pure Intermediates
Synthesis of Derivatives and Analogs of this compound
The this compound scaffold serves as a versatile building block for the synthesis of a wide array of derivatives and analogs. Through targeted chemical modifications of its core structure, researchers can generate novel compounds with tailored properties. Key synthetic transformations include the formation of hydrazides, esters, and salts, as well as the integration of the morpholine moiety into larger, more complex molecular architectures.
The conversion of this compound derivatives into hydrazides introduces a reactive handle for further molecular elaboration. A common strategy involves a two-step process starting with an ester of this compound. For instance, morpholine can be reacted with ethyl chloroacetate, often in the presence of a base like triethylamine, to yield morpholin-N-ethyl acetate. researchgate.net This ester intermediate is then treated with hydrazine (B178648) hydrate (B1144303) (H₂NNH₂·H₂O) in a solvent such as ethanol to produce the corresponding acetohydrazide, morpholin-N-ethyl acetohydrazide. researchgate.net
This hydrazide derivative is a key intermediate for synthesizing more complex heterocyclic systems. researchgate.net For example, it can be reacted with ammonium (B1175870) thiocyanate (B1210189) and hydrochloric acid to form a semithiocarbazide, which can then be cyclized to create 5-(morpholin-N-methylene)-1H-1,2,4-triazole-3-thiol. researchgate.net This triazole can be further functionalized through reactions with formaldehyde (B43269) and various secondary amines. researchgate.net The general principle of forming a hydrazide from an ester via reaction with hydrazine hydrate is a widely applied method in organic synthesis. nih.govnih.gov Green chemistry approaches have also been developed for hydrazide synthesis, utilizing microwave irradiation to reduce reaction times and often employing water as a solvent instead of traditional organic solvents. chemmethod.commdpi.com
Table 1: Synthesis of Morpholin-N-ethyl Acetohydrazide
| Step | Reactants | Reagents/Solvents | Product | Reference |
|---|---|---|---|---|
| 1 | Morpholine, Ethyl Chloroacetate | Triethylamine, Benzene | Morpholin-N-ethyl acetate | researchgate.net |
Esterification is a fundamental method for modifying the carboxyl group of this compound, leading to a diverse range of ester derivatives. These reactions typically involve reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid, in a process known as Fischer esterification. chemguide.co.ukyoutube.com The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst. chemguide.co.uk This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, followed by proton transfer and the elimination of a water molecule to yield the ester and regenerate the acid catalyst. chemguide.co.uk
Alternatively, esters can be formed by first converting the carboxylic acid to a more reactive species like an acid chloride using thionyl chloride (SOCl₂) and then reacting it with the desired alcohol. commonorganicchemistry.com The synthesis of a collection of methyl-substituted morpholine acetic acid esters has been described, starting from enantiomerically pure amino acids and amino alcohols, demonstrating the utility of this scaffold in creating chemical diversity. acs.org The resulting esters can be simple alkyl esters or more complex structures, such as the exo-8-methyl-8-azabicyclo(3.2.1)oct-3-yl ester of this compound, which has been investigated for its biological properties. ontosight.ai
Table 2: Common Esterification Methods
| Method | Description | Reactants | Key Reagents | Reference |
|---|---|---|---|---|
| Fischer Esterification | Acid-catalyzed reaction between a carboxylic acid and an alcohol. | This compound, Alcohol (e.g., Ethanol) | Concentrated H₂SO₄ | chemguide.co.ukyoutube.com |
| Acid Chloride Formation | Two-step process where the acid is first converted to an acid chloride, then reacted with an alcohol. | This compound, Alcohol | SOCl₂ or Oxalyl Chloride | commonorganicchemistry.com |
Due to the presence of the basic tertiary amine in the morpholine ring, this compound can readily form salts upon reaction with acids. The most common salt is the hydrochloride (HCl) salt. scbt.comthermofisher.comnih.gov The formation of this compound hydrochloride (CAS Number: 89531-58-8) enhances the compound's solubility in aqueous media. scbt.comnih.gov
The synthesis of the hydrochloride salt can be achieved by treating this compound or its ester precursor with hydrochloric acid. For example, the hydrolysis of ethyl 2-morpholinoacetate using 8 N HCl not only cleaves the ester bond to form the carboxylic acid but also protonates the morpholine nitrogen, yielding the hydrochloride salt upon concentration of the reaction mixture. echemi.com More complex derivatives, such as esters of this compound, can also form dihydrochloride (B599025) salts, indicating protonation at multiple basic sites within the molecule. ontosight.ai The hydrochloride salt is often used as a stable, solid form of the compound for research and as a pharmaceutical intermediate. thermofisher.comchemicalbook.com
Table 3: Properties of this compound Hydrochloride
| Property | Value | Reference |
|---|---|---|
| CAS Number | 89531-58-8 | scbt.comnih.gov |
| Molecular Formula | C₆H₁₁NO₃·HCl | scbt.com |
| Molecular Weight | 181.62 g/mol | scbt.comnih.gov |
The this compound framework is a valuable building block for constructing larger, more intricate molecules, particularly in the field of medicinal chemistry. acs.org Its derivatives serve as key intermediates in the synthesis of complex bioactive compounds. A significant example is its role as an intermediate in the synthesis of Carfilzomib, a second-generation proteasome inhibitor used in cancer therapy. chemicalbook.com
The morpholine ring system is found in numerous FDA-approved drugs, and the ability to functionalize it via the acetic acid side chain allows for its incorporation into diverse molecular scaffolds. acs.org For example, the esterification of this compound with a bicyclic alcohol yields the complex molecule this compound, 8-methyl-8-azabicyclo(3.2.1)oct-3-yl ester. ontosight.ai Furthermore, derivatives originating from this compound hydrazide have been used to construct heterocyclic systems like 1,2,4-triazoles, demonstrating the scaffold's utility in building complex molecular architectures from the ground up. researchgate.net
Mechanistic Studies of Synthetic Transformations
Understanding the mechanisms behind the synthesis of this compound derivatives is crucial for optimizing reaction conditions and designing novel synthetic pathways. A key area of study involves the role of the morpholine ring itself, particularly its protonated form, in influencing reaction outcomes.
The morpholine nucleus is a component of some organocatalysts, where its protonation state can be critical to the catalytic cycle. In reactions such as the Michael addition of aldehydes to nitroolefins, morpholine-based catalysts operate through an enamine catalysis mechanism. frontiersin.org The morpholine enamine, formed between the catalyst and the aldehyde, acts as the nucleophile. frontiersin.org However, compared to analogous pyrrolidine (B122466) or piperidine-based catalysts, morpholine enamines exhibit lower reactivity. This reduced nucleophilicity is attributed to the electron-withdrawing effect of the oxygen atom in the morpholine ring and the pronounced pyramidalization of the nitrogen atom. frontiersin.org
Influence of Acidic Environment on Reaction Selectivity
The acidity of the reaction medium plays a critical role in the catalytic performance and selectivity of reactions involving morpholine. Research into the Mannich reaction of propanal and formaldehyde to produce methacrolein (B123484), using a morpholine/acid catalyst, demonstrates this dependency. A weakly acidic environment was found to be optimal for the production of methacrolein. bohrium.com
It was discovered that the protonation of morpholine under these weakly acidic conditions is crucial. This protonation effectively inhibits the deactivation of the morpholine/acetic acid catalyst, thereby promoting the desired reaction. Conversely, environments that are either basic or strongly acidic tend to suppress the formation of the target product. bohrium.com The type of acid used also impacts the outcome, with different acids affecting the production of methacrolein differently. bohrium.com Studies have determined that an optimal molar ratio of morpholine to acetic acid is 1:3 for this specific catalytic system. bohrium.com
Side Reactions and Deactivation Mechanisms in Catalytic Systems
Catalytic systems are susceptible to various side reactions and deactivation mechanisms that can impair their efficiency and lifespan. In the context of the morpholine/acetic acid catalyst used for methacrolein synthesis, gradual deactivation occurs due to side reactions. bohrium.com
Generally, catalyst deactivation can be categorized into several intrinsic mechanisms:
Poisoning : The strong chemisorption of reactants, products, or impurities onto the active sites of the catalyst. The toxicity of a substance often increases with its atomic size and electronegativity. scispace.com For example, sulfur compounds like H₂S can poison nickel catalysts. scispace.com
Fouling : The physical deposition of substances from the fluid phase onto the catalyst surface, which can block active sites and pores. scispace.com This includes coking, where carbonaceous materials are deposited. scispace.com
Thermal Degradation : High temperatures can cause sintering of active phase crystallites or the collapse of the catalyst's support structure. scispace.com
Vapor-Solid and Solid-Solid Reactions : The active phase can react with the support or other components, forming less active or inactive phases. scispace.com
In the hydrogenation of aqueous acetic acid, a side reaction involving the oxidation of the ethanol product back into acetic acid can occur, which adversely affects the net production rate. mdpi.com This illustrates how competing reactions can establish an equilibrium that limits the final yield. mdpi.com
DFT Calculations in Reaction Mechanism Elucidation
Density Functional Theory (DFT) calculations are a powerful computational tool for investigating reaction mechanisms at a molecular level. In the study of the morpholine/acid-catalyzed synthesis of methacrolein, DFT calculations provided crucial insights. bohrium.com
The calculations confirmed the optimal catalytic pathway and revealed the role of protonated morpholine species. It was shown that these species can interact with formaldehyde in the form of morpholine while also acting as a proton donor, facilitating the reaction. bohrium.com This dual function is a key aspect of the catalytic cycle that would be difficult to determine through experimental means alone. The kinetic studies, supported by these calculations, determined that the reaction's activation barrier is 30.1 kJ/mol. bohrium.com
Methodological Advancements in Synthesis
Progress in synthesis methodology focuses on improving efficiency, yield, and purity through refined protocols and optimized reaction conditions.
Efficient Synthesis Protocols and Characterization Techniques
The synthesis of morpholine derivatives often involves nucleophilic substitution reactions. For instance, a common route to synthesize the precursor for this compound, morpholin-N-ethyl acetate, involves the refluxing of morpholine with ethyl chloroacetate. This reaction uses triethylamine as a catalyst and benzene as a solvent. researchgate.net The mechanism consists of a nucleophilic attack by the amino group of morpholine on the electrophilic carbon of ethyl chloroacetate. researchgate.net
Further reactions can be carried out, such as reacting the resulting ester with hydrazine hydrate to form morpholin-N-ethyl acetohydrazide, a versatile intermediate for synthesizing other heterocyclic compounds. researchgate.net
Characterization of these compounds is essential to confirm their structure and purity. Standard techniques include:
Fourier-Transform Infrared Spectroscopy (FT-IR) : Used to identify functional groups present in the synthesized molecules. bohrium.comresearchgate.net
Nuclear Magnetic Resonance (NMR) : ¹H-NMR and ¹³C-NMR spectroscopy provide detailed information about the molecular structure and connectivity of atoms. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) : Used to analyze the composition of the product mixture and identify individual components. bohrium.com
Optimization of Reaction Conditions for Yield and Purity
Optimizing reaction conditions is paramount for maximizing the yield and purity of the desired product. This involves adjusting parameters such as temperature, reactant concentrations, and the addition sequence of reactants.
In the synthesis of methacrolein, it was found that the simultaneous addition of propanal and formaldehyde resulted in a higher yield and selectivity compared to sequential addition. bohrium.com This suggests that maintaining an appropriate concentration ratio of the reactants throughout the reaction is beneficial.
The choice of reactor can also significantly influence the outcome. In the hydrogenation of aqueous acetic acid, switching from a batch-type reactor to a flow-type reactor led to a dramatic improvement in performance. mdpi.com The ethanol yield reached 98 mol% in just 6.7 minutes in the flow reactor, compared to 12 hours in the batch reactor. mdpi.com The flow system allowed for higher reaction temperatures (up to 280°C) without the significant gasification side reactions that limited the batch process to 170°C. mdpi.com
Below is a table summarizing the optimization of reaction conditions from a relevant study.
| Parameter | Condition | Outcome | Reference |
| Catalyst Ratio | Morpholine/Acetic Acid = 1/3 | Optimal for MAL Production | bohrium.com |
| Acidity | Weakly Acidic | Promotes product formation, inhibits catalyst deactivation | bohrium.com |
| Reactant Addition | Simultaneous | Higher yield and selectivity of MAL | bohrium.com |
| Reactor Type | Flow-type Reactor | 98% ethanol yield in 6.7 min | mdpi.com |
| Reactor Type | Batch-type Reactor | Lower yield, longer reaction time (12 h) | mdpi.com |
Advanced Spectroscopic Methods
Spectroscopic techniques are fundamental in elucidating the chemical structure of this compound. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are particularly crucial in providing a detailed structural fingerprint of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
NMR spectroscopy is an indispensable tool for the structural analysis of this compound, providing precise information about the hydrogen and carbon atoms within the molecule.
¹H NMR: The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the different sets of protons in the molecule. Although specific chemical shifts can vary slightly depending on the solvent and experimental conditions, typical ¹H NMR data reveals the distinct proton environments of the morpholine ring and the acetic acid moiety.
¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal, confirming the presence of the morpholine ring and the carboxylic acid group.
Table 1: Representative NMR Data for this compound
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ¹H | ~2.6-2.8 | t | -N-CH₂ - (morpholine) |
| ¹H | ~3.2 | s | -N-CH₂ -COOH |
| ¹H | ~3.6-3.8 | t | -O-CH₂ - (morpholine) |
| ¹³C | ~53-54 | - | -N-C H₂- (morpholine) |
| ¹³C | ~59-60 | - | -N-C H₂-COOH |
| ¹³C | ~66-67 | - | -O-C H₂- (morpholine) |
| ¹³C | ~170-172 | - | -C OOH |
Note: The chemical shifts are approximate and can be influenced by the solvent and concentration. "t" denotes a triplet and "s" denotes a singlet.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The IR spectrum displays characteristic absorption bands that correspond to the vibrational frequencies of specific bonds within the molecule. Key absorptions include a broad band for the O-H stretch of the carboxylic acid, C-H stretching vibrations of the morpholine ring, and a strong C=O stretching band for the carbonyl group of the carboxylic acid. spectroscopyonline.com There are also characteristic C-O stretching bands for the ether linkage in the morpholine ring. spectroscopyonline.com
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | **Approximate Wavenumber (cm⁻¹) ** |
| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) |
| Alkane | C-H Stretch | 2850-3000 |
| Carboxylic Acid | C=O Stretch | 1700-1730 |
| Ether | C-O Stretch | 1070-1150 |
Mass Spectrometry Techniques
Mass spectrometry (MS) is a powerful analytical technique used for determining the molecular weight and elemental composition of a compound. When coupled with chromatographic separation methods like Gas Chromatography (GC) or Liquid Chromatography (LC), it becomes an invaluable tool for both identification and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. youtube.com For the analysis of this compound, a derivatization step is often necessary to increase its volatility. nih.gov The resulting derivative can then be separated from other components in a mixture and subsequently ionized and detected by the mass spectrometer to provide a characteristic mass spectrum. This technique is highly sensitive and specific, making it suitable for the detection of trace amounts of the compound. nih.gov
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Compound Identification and Quantification
Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique widely used for the identification and quantification of this compound in complex matrices. rsc.orgnifc.gov.vn This method involves the separation of the analyte by liquid chromatography, followed by ionization and two stages of mass analysis. lcms.cz LC-MS/MS offers excellent specificity and low detection limits, making it the method of choice for many applications, including the analysis of morpholine residues in food products. nifc.gov.vnnih.gov The development of rapid and green LC-MS methods has further enhanced the efficiency and environmental friendliness of this analytical approach. mdpi.comresearchgate.net
Validation of LC-MS/MS methods typically demonstrates good linearity over a defined concentration range, with high correlation coefficients. nifc.gov.vn For instance, a validated method for morpholine determination showed excellent recoveries and low relative standard deviations (RSD) at different concentration levels in various fruit matrices. nih.gov The limits of detection (LOD) and quantification (LOQ) are typically in the low µg/kg range, highlighting the method's sensitivity. nifc.gov.vn
Purity and Enantiomeric Purity Assessment
Ensuring the purity of this compound is critical for its use in research and other applications. Purity is typically assessed using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with a detector like a UV detector or a mass spectrometer. avantorsciences.com These methods can separate the main compound from any impurities, and the peak area percentages are used to determine the purity. Titration methods can also be employed to determine the purity of the acidic compound. avantorsciences.com
This compound is an achiral molecule, meaning it does not have a non-superimposable mirror image. Therefore, the concept of enantiomeric purity, which relates to the relative amounts of enantiomers in a chiral compound, is not applicable to this compound.
Techniques for Quantifying Trace Impurities (e.g., LC-MS/MS, ICP-MS, XPS)
Ensuring the purity of this compound is critical for its application in research and synthesis. Several highly sensitive techniques are employed to detect and quantify trace-level impurities, including residual organic molecules, elemental contaminants, and surface-level inconsistencies.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful analytical technique ideal for separating, identifying, and quantifying trace organic impurities in a sample. nih.gov The method combines the separation capabilities of liquid chromatography with the highly sensitive and selective detection of tandem mass spectrometry. nih.gov In the context of this compound, LC-MS/MS can be used to detect residual starting materials, by-products from synthesis, or degradation products.
The process involves injecting the sample into an LC system, where different components are separated based on their affinity for a stationary phase (e.g., a C18 column). nih.gov As the separated components elute from the column, they are ionized and enter the mass spectrometer. The first mass analyzer selects ions of a specific mass-to-charge ratio (precursor ions), which are then fragmented in a collision cell. A second mass analyzer separates these fragments (product ions), creating a unique fragmentation pattern that serves as a "fingerprint" for the compound, allowing for highly specific and sensitive quantification. nih.gov The method can achieve detection limits in the nanomolar range. nih.gov
Table 1: Illustrative LC-MS/MS Parameters for Impurity Analysis
| Parameter | Typical Setting | Purpose |
|---|---|---|
| LC Column | Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) | Separates compounds based on hydrophobicity. |
| Mobile Phase | Gradient of water with 0.1% formic acid and acetonitrile | Elutes compounds from the column with increasing organic solvent concentration. |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative | Generates charged ions from the sample molecules for MS analysis. |
| Analysis Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. nih.gov |
| Limit of Quantification (LOQ) | Typically in the low µg/mL to ng/mL range | Defines the lowest concentration that can be reliably quantified. nih.gov |
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
ICP-MS is the industry-standard method for the detection and quantification of elemental impurities, particularly trace metals. sepscience.comresearchgate.net Regulatory guidelines, such as the ICH Q3D, mandate the control of elemental impurities in pharmaceutical ingredients due to their potential toxicity. sepscience.com The technique is noted for its high sensitivity, allowing for the detection of elements at concentrations as low as parts-per-billion (ppb) or even parts-per-trillion (ppt). sinica.edu.tw
For analysis, a sample of this compound is typically digested using strong acids and microwave energy to break down the organic matrix. researchgate.netnih.gov The resulting solution is then introduced into a high-temperature argon plasma (the "ICP" component), which atomizes and ionizes the elements present. These ions are then guided into a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for the quantification of 24 or more elements simultaneously. sepscience.com
Table 2: Common Elemental Impurities and Typical ICP-MS Detection
| Element Class | Examples | Typical Source | Required Limit of Quantification (Typical) |
|---|---|---|---|
| Class 1 (High Toxicity) | Arsenic (As), Cadmium (Cd), Mercury (Hg), Lead (Pb) | Environmental contamination, processing equipment | 0.001 - 0.015 µg/g nih.gov |
| Class 2A (High Abundance) | Cobalt (Co), Nickel (Ni), Vanadium (V) | Catalysts, steel equipment | ~0.01 - 0.1 µg/g |
| Class 2B (Low Abundance) | Palladium (Pd), Platinum (Pt), Iridium (Ir), Rhodium (Rh) | Catalysts used in synthesis | ~0.01 µg/g nih.gov |
| Class 3 | Chromium (Cr), Copper (Cu), Molybdenum (Mo) | Leaching from equipment, reagents | ~0.1 - 1 µg/g |
X-ray Photoelectron Spectroscopy (XPS)
XPS, also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative technique used to determine the elemental composition and the chemical and electronic state of atoms within the top 1-10 nanometers of a material's surface. sinica.edu.twuni-muenchen.denih.gov A sample is irradiated with a beam of X-rays, which causes the emission of core-level electrons. uni-muenchen.de The kinetic energy of these emitted photoelectrons is measured, and from this, their binding energy can be calculated.
The binding energy of a core electron is characteristic of the element from which it was emitted. uni-muenchen.de Furthermore, small shifts in these binding energies (chemical shifts) provide information about the oxidation state and local chemical environment of the element. uni-muenchen.de For this compound, XPS can be used to:
Confirm the elemental stoichiometry (C, N, O) on the surface of a solid sample.
Detect any surface contamination, such as adsorbed impurities or thin films of other materials.
Analyze the chemical state of elements, for instance, distinguishing between the carboxylic acid oxygen and the ether oxygen in the morpholine ring.
Chiral Separation Techniques (e.g., Simulated Moving Bed Chromatography)
This compound is an achiral molecule as it does not possess a stereocenter and therefore does not have enantiomers. However, chiral separation techniques are highly relevant in contexts where this compound is used as a building block for synthesizing chiral molecules or when it is part of a mixture containing chiral components.
Simulated Moving Bed (SMB) Chromatography
Simulated Moving Bed (SMB) chromatography is a highly efficient, continuous preparative chromatography technique used for separating a mixture into two fractions. wikipedia.org It is particularly valuable for large-scale separations, such as the purification of enantiomers from a racemic mixture or the separation of other closely related compounds like amino acids. acs.orgnih.gov Unlike traditional batch chromatography, which processes a finite amount of material in a single run, SMB operates continuously, leading to significant advantages. acs.org
The "simulated" moving bed is achieved by using a series of columns connected in a loop and systematically switching the inlet (feed and eluent) and outlet (extract and raffinate) ports in the direction of fluid flow. wikipedia.org This configuration simulates the counter-current movement of the solid stationary phase relative to the liquid mobile phase, which is practically difficult to achieve. wikipedia.org This process allows for higher throughput, increased purity and yield, and a significant reduction in solvent consumption compared to batch methods. wikipedia.orgresearchgate.net
Table 3: Comparison of SMB and Batch Chromatography
| Feature | Simulated Moving Bed (SMB) Chromatography | Batch Chromatography |
|---|---|---|
| Operation | Continuous process wikipedia.org | Discontinuous, single-run process |
| Throughput | High, suitable for industrial scale acs.org | Low to moderate, suitable for lab scale |
| Solvent Consumption | Lower due to internal recycling wikipedia.orgacs.org | High, as solvent is used for each run |
| Productivity | Higher productivity and product concentration researchgate.net | Lower productivity |
| Stationary Phase Use | More efficient use of the chromatographic resin | Less efficient, often requires larger columns |
Crystallographic Analysis
Crystallographic analysis provides definitive information about the three-dimensional structure of a molecule in its solid state.
Structural Elucidation of this compound Complexes
Single-crystal X-ray diffraction is the most powerful technique for determining the precise atomic arrangement of a crystalline solid. For this compound, which contains both a hydrogen-bond donor (carboxylic acid proton) and multiple acceptors (carboxylate oxygens, morpholine nitrogen, and ether oxygen), this technique is invaluable for understanding its solid-state structure and its interactions in complexes.
The technique involves growing a single, high-quality crystal of the compound or a complex thereof (e.g., a metal salt). This crystal is then exposed to a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern. By analyzing the positions and intensities of the spots in this pattern, a three-dimensional electron density map of the unit cell can be constructed. From this map, the precise position of each atom can be determined, yielding a detailed molecular structure.
This analysis provides critical data, including:
Bond Lengths and Angles: Precise measurements of the distances between atoms and the angles between bonds.
Conformation: The exact three-dimensional shape of the morpholine ring (typically a chair conformation) and the orientation of the acetic acid side chain.
Intermolecular Interactions: Detailed insight into how molecules pack in the crystal lattice, revealing patterns of hydrogen bonding and other non-covalent interactions. In the case of amino acid-like structures, zwitterion formation can lead to extensive three-dimensional hydrogen-bonded networks. researchgate.net
Coordination Geometry: If this compound is complexed with a metal ion, crystallography can elucidate the coordination number, geometry, and the specific atoms of the ligand that are bonded to the metal center.
Table 4: Hypothetical Crystallographic Data for a this compound Complex
| Parameter | Example Data |
|---|---|
| Chemical Formula | C12H20N2O6Zn |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 8.5 Å, b = 12.1 Å, c = 9.8 Å, β = 95.5° |
| Key Bond Length (Zn-O) | 2.105 Å |
| Key Bond Length (Zn-N) | 2.152 Å |
| Key Hydrogen Bond (O-H···N) | 2.75 Å |
Potential Biological Activities of this compound and its Derivatives
The morpholine ring is a versatile scaffold in medicinal chemistry, and its derivatives have been the subject of extensive research due to their wide range of biological activities. researchgate.net These activities include antimicrobial, anti-inflammatory, and anticancer properties. researchgate.net The presence of both an amine and an ether functional group within the morpholine structure allows for various chemical modifications, leading to a diverse library of compounds with potential therapeutic applications. researchgate.netjocpr.com
Derivatives of this compound have demonstrated notable antimicrobial properties, encompassing both antibacterial and antifungal activities. The morpholine nucleus is a key pharmacophore that contributes to these effects.
Antibacterial Activity:
Several studies have highlighted the antibacterial potential of morpholine derivatives. For instance, a series of 4-(2-(N-(2-chlorobenzyl/4-bromobenzyl)arylsulfamoyl)ethyl)morpholine derivatives exhibited good inhibitory action against various Gram-negative bacterial strains. indexcopernicus.com Another study focused on morpholine-containing 5-arylideneimidazolones, which were explored as potential antibiotic adjuvants. Two compounds, in particular, significantly reduced the minimum inhibitory concentration (MIC) of oxacillin (B1211168) in Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Furthermore, newly synthesized morpholine Mannich base derivatives were found to be more active against Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, than Gram-negative bacteria like Pseudomonas aeruginosa and Escherichia coli. ijpsr.com The synthesis of 4-(morpholin-4-yl) benzohydrazide (B10538) derivatives was undertaken to create compounds with moieties possessing antibacterial activity. researchgate.netresearchgate.net
Antifungal Activity:
The antifungal properties of morpholine derivatives are also well-documented. The morpholine class of antifungals, including compounds like fenpropimorph (B1672530) and amorolfine, act on enzymes in the ergosterol (B1671047) biosynthesis pathway, which is crucial for fungal cell membrane integrity. nih.gov Research on novel azole derivatives incorporating a morpholine ring, such as UR-9746 and UR-9751, has shown in vitro activity comparable to fluconazole (B54011) against various fungal pathogens, including Candida albicans and Cryptococcus neoformans. nih.gov Silicon-incorporated morpholine analogues have also been synthesized, with some exhibiting potent antifungal activity against a range of human fungal pathogens. nih.gov Additionally, morpholine and piperidine-based surfactants have demonstrated antifungal properties against both drug-susceptible and drug-resistant strains of Candida albicans and Cryptococcus neoformans. researchgate.net The introduction of a carboxylic acid to certain derivatives was found to increase antifungal activity against F. oxysporum, A. flavus, and C. albicans. mdpi.com
Table 1: Antimicrobial Activity of Selected Morpholine Derivatives
| Compound/Derivative Class | Target Organism(s) | Observed Effect | Reference(s) |
|---|---|---|---|
| 4-(2-(N-(2-chlorobenzyl/4-bromobenzyl)arylsulfamoyl)ethyl)morpholine | Gram-negative bacteria | Good inhibitory action | indexcopernicus.com |
| Morpholine-containing 5-arylideneimidazolones | Methicillin-resistant Staphylococcus aureus (MRSA) | Reduced MIC of oxacillin | nih.gov |
| Morpholine Mannich base derivatives | Staphylococcus aureus, Bacillus subtilis | More active against Gram-positive bacteria | ijpsr.com |
| 4-(morpholin-4-yl) benzohydrazide derivatives | Bacteria | Synthesized for antibacterial activity | researchgate.netresearchgate.net |
| Azole derivatives with a morpholine ring (UR-9746, UR-9751) | Candida albicans, Cryptococcus neoformans | In vitro activity comparable to fluconazole | nih.gov |
| Silicon-incorporated morpholine analogues | Candida spp., Cryptococcus neoformans, Aspergillus niger | Potent antifungal activity | nih.gov |
| Morpholine and piperidine-based surfactants | Candida albicans, Cryptococcus neoformans | Antifungal properties against drug-susceptible and resistant strains | researchgate.net |
| Carboxylic acid-containing morpholine derivatives | F. oxysporum, A. flavus, C. albicans | Increased antifungal activity | mdpi.com |
Morpholine and its derivatives have been recognized for their potential anti-inflammatory activities. researchgate.net Research has shown that certain amide derivatives of cinnamic acid, which can incorporate morpholine moieties, possess moderate to good anti-inflammatory properties. japsonline.com A study on a thiosemicarbazone derivative, (E)-N-(4-bromophenyl)-2-(thiophen-2-ylmethylene)-thiosemicarbazone, demonstrated its ability to act on the early mediators of inflammation, suggesting a mechanism involving histamine (B1213489). nih.gov Furthermore, newly synthesized butanals and their corresponding carboxylic acid analogues have shown encouraging results in in vitro cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) assays, which are key enzymes in the inflammatory pathway. nih.gov The potent in vivo analgesic and anti-inflammatory effects of some of these compounds further underscore the potential of the morpholine scaffold in developing new anti-inflammatory agents. nih.gov
Table 2: Anti-inflammatory Activity of Selected Morpholine and Related Derivatives
| Compound/Derivative Class | Target/Model | Observed Effect | Reference(s) |
|---|---|---|---|
| Amide derivatives of caffeic acid | In vitro models | Moderate to good anti-inflammatory activities | japsonline.com |
| (E)-N-(4-bromophenyl)-2-(thiophen-2-ylmethylene)-thiosemicarbazone | Carrageenan-induced paw edema, Compound 48/80-induced paw edema | Reduction of edema, action via histamine suggested | nih.gov |
| (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanal derivatives and their carboxylic acids | COX-1/2, 5-LOX assays, in vivo analgesic and anti-inflammatory models | Potent inhibition of COX and 5-LOX, encouraging in vivo results | nih.gov |
The anticancer potential of this compound and its derivatives is a significant area of research. researchgate.netjapsonline.comsciforum.netnih.govnih.gov These compounds have shown promise in targeting various cancer cell lines and molecular pathways involved in cancer progression.
The epidermal growth factor receptor (EGFR) is a key target in cancer therapy, and its tyrosine kinase activity is crucial for tumor cell proliferation and survival. nih.govrsc.org Several 4-anilinoquinazoline (B1210976) derivatives, which can incorporate a morpholine ring, have been identified as highly selective EGFR tyrosine kinase inhibitors (TKIs). nih.govdrugbank.com These small molecule inhibitors have been synthesized and evaluated for their anti-tumor bioactivity. nih.gov Research on chalcone (B49325) derivatives has also shown that some of these compounds can inhibit the tyrosine kinase activity of EGFR in vitro. nih.gov Molecular modeling studies suggest that these inhibitors can dock into the ATP binding pocket of EGFR, with hydrogen bonds and hydrophobic interactions playing a key role in their binding. nih.gov
Apoptosis, or programmed cell death, is a critical process for eliminating cancer cells. The B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both anti-apoptotic members like Bcl-2 and pro-apoptotic members like Bax, are key regulators of the intrinsic apoptosis pathway. nih.govmdpi.com The ratio of Bax to Bcl-2 is a crucial determinant of a cell's susceptibility to apoptosis. nih.govresearchgate.net Studies on diphyllin (B1215706) and its derivatives have shown that these compounds can increase the Bax/Bcl-2 ratio by enhancing Bax expression, indicating the involvement of the mitochondrial pathway in their apoptotic mechanism. nih.gov Specifically, some derivatives caused an attenuation of Bcl-2 protein expression. nih.gov Furthermore, research on morpholine-substituted quinazoline (B50416) derivatives has highlighted their ability to induce apoptosis, with some compounds being identified as potent Bcl-2 inhibitors. nih.gov The modulation of apoptosis-associated genes, including bcl-2 and bax, has been observed during processes of cell growth and regeneration, suggesting that targeting these pathways is a viable strategy for cancer therapy. nih.gov
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in tumor cell proliferation, survival, and metastasis. The palmitoylation of STAT3, a post-translational modification, has been shown to enhance its transcriptional activity and promote the expression of its target genes, including HIF1A. nih.gov This creates a positive feedback loop that contributes to the malignancy of cancer cells. nih.gov While direct studies linking this compound derivatives to the modulation of STAT3 gene expression are emerging, the known anticancer activities of morpholine-containing compounds suggest that this pathway may be a relevant target. For instance, the inhibition of STAT3 signaling can lead to decreased cell proliferation and colony formation in cancer cells. nih.gov
Table 3: Anticancer Mechanisms of Selected Morpholine and Related Derivatives
| Mechanism of Action | Compound/Derivative Class | Target Cell Line(s)/Model | Observed Effect | Reference(s) |
|---|---|---|---|---|
| Inhibition of EGFR Tyrosine Kinase | 4-Anilinoquinazoline derivatives | Carcinomas | Selective inhibition of EGFR tyrosine kinase | nih.gov |
| Chalcone derivatives (butein, marein, phloretin) | EGFR in vitro, HepG2 cells | Inhibition of EGFR tyrosine kinase activity | nih.gov | |
| Modulation of Apoptosis (Bax/Bcl-2) | Diphyllin derivatives | Human melanoma A375 cells | Increased Bax/Bcl-2 ratio, enhanced Bax expression | nih.gov |
| Morpholine substituted quinazoline derivatives | A549, MCF-7, SHSY-5Y cancer cell lines | Induction of apoptosis, potent Bcl-2 inhibition | nih.gov | |
| Influence on STAT3 Gene Expression | DHHC7 inhibitors (indirectly related) | Hepatocellular carcinoma cells | Decreased S-palmitoylation of STAT3, reduced HIF-1α abundance | nih.gov |
Anticancer Properties
Involvement in NF-κβ Signaling Pathway
Current research available does not establish a direct role for this compound or its immediate derivatives in the modulation of the NF-κβ (nuclear factor kappa B) signaling pathway. While studies have examined the NF-κβ pathway in models of acetic acid-induced inflammation, this research does not pertain to the specific activity of the this compound compound itself. nih.govnih.gov
Impact on MicroRNA in Cancer Pathways
There is no specific research linking this compound directly to the modulation of microRNA (miRNA) expression in cancer pathways. The scientific literature extensively covers the role of various miRNAs in carcinogenesis, including their function as tumor suppressors or oncogenes, but a connection to this compound has not been documented. nih.govnih.gov
Interaction with PARP1 and NOTCH1 Genes
The interaction between this compound and the poly (ADP-ribose) polymerase 1 (PARP1) or Notch1 genes has not been established in the available scientific literature. While the Notch1 signaling pathway is a known regulator of genes involved in multidrug resistance in cancer, there is no evidence to connect this activity to this compound. nih.gov
Cytotoxic Activities against Cancer Cell Lines
Derivatives of this compound have demonstrated notable cytotoxic effects against various human cancer cell lines. A series of synthesized morpholine-substituted quinazoline derivatives, for instance, has shown significant anticancer potential. These compounds were found to be non-toxic to normal human embryonic kidney cells (HEK293) at a concentration of 25 μM, indicating a degree of selectivity for cancer cells. tocris.com
Two compounds in this series, designated AK-3 and AK-10, were particularly potent. Mechanistic studies revealed that these compounds induce cell death primarily through apoptosis and cause cell cycle arrest at the G1 phase. tocris.com The cytotoxic activity of these morpholine-based quinazoline derivatives highlights their potential for development as anticancer drug molecules. tocris.com
Table 1: Cytotoxic Activity of Morpholine Substituted Quinazoline Derivatives
| Compound | Cancer Cell Line | IC₅₀ (μM) |
| AK-3 | A549 (Lung Carcinoma) | 10.38 ± 0.27 |
| MCF-7 (Breast Adenocarcinoma) | 6.44 ± 0.29 | |
| SHSY-5Y (Neuroblastoma) | 9.54 ± 0.15 | |
| AK-10 | A549 (Lung Carcinoma) | 8.55 ± 0.67 |
| MCF-7 (Breast Adenocarcinoma) | 3.15 ± 0.23 | |
| SHSY-5Y (Neuroblastoma) | 3.36 ± 0.29 |
Data sourced from a study on morpholine substituted quinazoline derivatives. tocris.com
Neuropharmacological Applications and Neurological Disorders
The neuropharmacological profile of this compound derivatives has been primarily characterized by their interaction with the GABAergic system, which has implications for several neurological and psychiatric conditions.
GABA Receptor Antagonism (e.g., GABAB)
A significant area of research has focused on this compound derivatives as antagonists of the GABAB (gamma-aminobutyric acid type B) receptor. The compound SCH 50911, which is (+)-(S)-5,5-dimethylmorpholinyl-2-acetic acid, is a well-characterized selective and competitive GABAB antagonist. nih.gov It exhibits no significant binding affinity for GABAA receptors. nih.gov
Research has shown SCH 50911 to be a potent antagonist of both pre- and postsynaptic GABAB receptors. In rat neocortical slices, it effectively antagonizes the effects of the GABAB agonist baclofen. nih.gov Furthermore, it increases the release of GABA from nerve terminals by blocking presynaptic GABAB autoreceptors. nih.gov Other morpholino-2-acetic acid derivatives, such as Sch 54679 and Sch 51324, have also been identified as effective GABAB receptor antagonists. nih.gov
Table 2: GABAB Receptor Antagonist Activity of this compound Derivatives
| Compound | Activity Metric | Value |
| SCH 50911 | IC₅₀ (GABA Binding Inhibition) | 1.1 μM |
| Sch 54679 | pA₂ (vs. Baclofen) | 5.8 ± 0.15 |
| EC₅₀ (³H-GABA Release) | 3 μM | |
| Sch 51324 | pA₂ (vs. Baclofen) | 5.4 ± 0.2 |
| EC₅₀ (³H-GABA Release) | 7 μM |
Data sourced from studies on the pharmacology of morpholineacetic acid derivatives. nih.govnih.gov
Modulation of Neurotransmitter Systems
The antagonism of GABAB receptors by this compound derivatives leads to the modulation of other neurotransmitter systems, most notably the dopaminergic system. The GABAB receptor antagonist SCH 50911 has been shown to increase both the firing rate and the burst firing activity of dopamine (B1211576) neurons in the substantia nigra of rats. wikipedia.org This suggests that there is a tonic GABAergic inhibitory input on these neurons mediated by GABAB receptors, which is blocked by SCH 50911. wikipedia.org
This activation of nigral dopamine neurons suggests that GABAB receptor antagonists could have therapeutic potential in conditions characterized by dopaminergic dysregulation. It has been proposed that this mechanism may underlie the cognitive-enhancing effects of GABAB antagonists and could be of value in the treatment of Parkinson's disease. wikipedia.org The ability of SCH 50911 to reverse the effects of GHB, a drug that acts on GABAB and GHB receptors and modulates dopamine release, further supports the role of these compounds in modulating the dopaminergic system.
Antioxidant Properties
While morpholine and its related compounds are recognized for a variety of biological activities, including antioxidant properties, specific research detailing the antioxidant capabilities of this compound itself is not extensively documented in the provided sources. researchgate.net The general capacity of the morpholine scaffold to be part of bioactive molecules suggests potential, but dedicated studies are required for confirmation. researchgate.net
Mechanisms of Action at the Molecular and Cellular Level
The ways in which this compound and its derivatives exert their effects are a subject of ongoing study, with research pointing to specific molecular and cellular interactions.
Derivatives of morpholine have been shown to interact with several enzymes. Notably, various morpholine derivatives have been screened for their inhibitory effects against enzymes like alpha-glucosidase, butyryl cholinesterase, and urease. researchgate.net For instance, certain morpholine-containing compounds actively inhibited alpha-glucosidase and butyryl cholinesterase. researchgate.net The most significant body of research focuses on the interaction with urease, a key enzyme in the pathogenesis of infections by bacteria such as Helicobacter pylori. researchgate.netresearchgate.net The inhibition of urease is a critical therapeutic strategy, and morpholine derivatives are being explored for this purpose. researchgate.netfrontiersin.org The morpholine ring is considered a valuable component in medicinal chemistry, partly due to its ability to improve the pharmacokinetic profile of bioactive molecules that interact with such biological targets. researchgate.net
At the cellular level, this compound has been identified within the cytoplasm. nih.gov It is also noted as a metabolite in the Mycophenolic Acid Metabolism Pathway. nih.gov More broadly, the morpholine structure can influence how molecules interact with cells. For example, hydrophilic acryloylmorpholine can be used to create surfaces on nanomaterials that resist non-specific protein adsorption and reduce immune recognition, thereby improving biocompatibility. researchgate.net This suggests that the morpholine moiety can modulate interactions at the cellular surface.
Evidence for direct binding of this compound to a biological target is available from protein crystallography data. The compound, identified by the ligand code '00E', has been observed in a protein-bound 3D structure, specifically the PDBe Structure Code 3LIX. nih.gov Furthermore, computational docking studies with derivatives, such as morpholine-thiophene hybrid thiosemicarbazones, have elucidated potential binding modes within the active site of the urease enzyme. frontiersin.org These studies show interactions, including hydrogen bonds and π-alkyl interactions, with specific amino acid residues like Val744, Lys716, and Asp730 in the enzyme's active site. researchgate.net The morpholine ring's oxygen atom can form hydrogen bonds, and its electron-deficient ring can engage in hydrophobic interactions, which are key to its binding capabilities. researchgate.net
Urease has been a primary target for inhibition studies involving morpholine derivatives. researchgate.netfrontiersin.org Urease is a critical virulence factor for several pathogenic bacteria, and its inhibition is a key therapeutic goal. researchgate.netmdpi.com A study on morpholine-thiophene hybrid thiosemicarbazones found them to be potent inhibitors of urease, with IC₅₀ values significantly lower than the standard inhibitor, thiourea (B124793). frontiersin.org For example, the most potent compound in one tested series, 2-(1-(5-chlorothiophen-2-yl)ethylidene)-N-(2-morpholinoethyl)hydrazinecarbothioamide (5g), exhibited an IC₅₀ value of 3.80 ± 1.9 µM, demonstrating a multi-fold greater inhibitory potential than thiourea (IC₅₀ value of 22.31 ± 0.03 µM). frontiersin.org Kinetic studies revealed that this potent analog acts as an uncompetitive inhibitor, indicating a unique mechanism of action against the urease enzyme. frontiersin.org
Table 1: In Vitro Urease Inhibitory Activity of Morpholine-Thiophene Hybrid Thiosemicarbazones
| Compound | IC₅₀ (µM) |
|---|---|
| Thiourea (Standard) | 22.31 ± 0.03 |
| Compound 5g | 3.80 ± 1.9 |
This table displays the half-maximal inhibitory concentration (IC₅₀) of a selected morpholine derivative compared to the standard urease inhibitor, thiourea. Data sourced from Frontiers in Chemistry. frontiersin.org
Structure-Activity Relationship (SAR) Studies of Analogs and Derivatives
Structure-activity relationship (SAR) studies investigate how a molecule's chemical structure relates to its biological activity. For morpholine derivatives, these studies have provided valuable insights.
In the context of urease inhibition, SAR analysis of morpholine-thiophene hybrid thiosemicarbazones revealed that the presence and nature of substituents on the thiophene (B33073) ring were critical for activity. frontiersin.org The study successfully tested a range of substituents, including electron-rich, electron-deficient, and inductively electron-withdrawing groups, indicating that the core hybrid structure is tolerant to various chemical modifications. frontiersin.org
Another area where SAR has been applied is in the development of morpholine-based nucleotide analogs for use in siRNA therapeutics. nih.gov In this research, a clear SAR was established concerning the type and length of the linker used to attach a targeting ligand to the morpholine nitrogen. nih.gov The attachment site of these morpholino moieties on the siRNA strand also proved crucial for activity. nih.gov Furthermore, simple alkylation of the morpholine nitrogen led to a nucleotide analog that increased the stability of the siRNA. nih.gov These findings underscore how systematic structural modifications to the morpholine scaffold can optimize the function and stability of these complex biological molecules. nih.gov
Unveiling the Therapeutic Potential of this compound: A Pharmacological and Preclinical Perspective
The versatile heterocyclic compound, this compound, has emerged as a significant scaffold in medicinal chemistry, driving the discovery of novel therapeutic agents. Its unique structural features and favorable physicochemical properties have made it a privileged component in the design of a wide array of biologically active molecules.
Pharmacological and Biological Activity Research
The pharmacological profile of compounds incorporating the this compound moiety is profoundly influenced by the morpholine ring itself and the specific functional groups attached to this core structure.
Influence of Morpholine Moiety on Pharmacological Profiles
The morpholine ring is a common heterocyclic motif in many approved and experimental drugs, valued for its beneficial physicochemical, biological, and metabolic properties. nih.gov Its presence in a molecule can significantly enhance potency and confer desirable drug-like characteristics, including improved pharmacokinetics. nih.gov The nitrogen and oxygen atoms within the morpholine structure allow for a range of interactions with biological targets, such as hydrogen bonding and electrostatic interactions, which can lead to increased binding affinity and selectivity for various receptors and enzymes. biosynce.comresearchgate.net
The morpholine moiety is often considered a "privileged structure" in drug design because its incorporation can improve a compound's solubility, a critical factor for drug absorption in the body. biosynce.com This versatile scaffold can be readily introduced and modified, allowing medicinal chemists to fine-tune the pharmacological activity of a molecule. nih.govbiosynce.com By altering substituents on the morpholine ring, it is possible to optimize the interaction between a drug and its target, potentially leading to enhanced efficacy and reduced side effects. biosynce.com The morpholine ring has been integral to the development of drugs with a wide spectrum of therapeutic applications, including anticancer, anti-inflammatory, antiviral, and antimicrobial agents. researchgate.netsci-hub.senih.gov
Impact of Specific Functional Groups on Biological Activity
The biological activity of derivatives of this compound is not solely dependent on the morpholine ring but is also significantly modulated by the nature and position of various functional groups. nih.gov The addition of different substituents can generate diverse structure-activity relationships (SAR), influencing the compound's ability to interact with specific biological targets. nih.govnih.gov
For instance, the introduction of specific groups can enhance a compound's anti-proliferative and anti-migration activities, which are crucial in the development of anticancer agents. nih.gov The type of functional group, such as electron-withdrawing or electron-donating groups, can affect the electronic properties of the entire molecule, thereby influencing its binding affinity to target proteins. nih.gov
The strategic placement of functional groups is also critical. nih.gov For example, in the design of enzyme inhibitors, the position of a substituent can determine how effectively the molecule fits into the active site of the enzyme. ijprems.com The interplay between the morpholine core and its attached functional groups allows for the rational design of compounds with specific and potent biological activities. researchgate.netnih.gov
Preclinical Studies and Drug Discovery
The journey of a this compound-based compound from a promising lead to a potential drug candidate involves rigorous preclinical evaluation, often employing advanced computational and experimental techniques.
In silico Validation and Molecular Docking Studies
In the initial stages of drug discovery, in silico methods such as molecular docking are invaluable for predicting the binding affinity and interaction patterns of this compound derivatives with their biological targets. rsc.orgnih.gov These computational studies allow researchers to screen large libraries of compounds and prioritize those with the highest potential for further development. japsonline.com
Molecular docking simulations provide insights into how a ligand (the drug candidate) fits into the binding site of a protein, revealing key interactions like hydrogen bonds and hydrophobic contacts. nih.govresearchgate.net This information is crucial for understanding the mechanism of action and for optimizing the structure of the lead compound to improve its potency and selectivity. ijprems.comnih.gov The agreement between docking scores and experimentally determined inhibitory activities can validate the computational models and guide the synthesis of more effective analogs. nih.gov
Network Pharmacology Analysis for Multi-target and Multi-pathway Interactions
Network pharmacology is a powerful approach used to understand the complex interactions of drug molecules with multiple targets and pathways within a biological system. nih.gov This holistic perspective is particularly relevant for complex diseases where a single-target approach may be insufficient. nih.gov By constructing and analyzing compound-target-disease networks, researchers can identify the key proteins and signaling pathways that are modulated by this compound derivatives. biorxiv.org
This systems-level analysis can help to elucidate the synergistic effects of compounds that act on multiple targets, a characteristic often observed with traditional medicines. nih.gov Network pharmacology can also aid in drug repositioning by identifying new therapeutic indications for existing drugs or drug candidates. nih.gov
Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Predictions
The success of a drug candidate is highly dependent on its ADMET properties. iapchem.org In silico ADMET prediction models are now widely used in early-stage drug discovery to assess the drug-likeness of compounds and to identify potential liabilities before committing to expensive and time-consuming experimental studies. nih.govmdpi.com These models can predict a wide range of properties, including solubility, permeability, metabolic stability, and potential toxicities. mdpi.comsimulations-plus.com
By evaluating the ADMET profile of this compound derivatives early in the design process, medicinal chemists can make informed decisions to modify the chemical structure to improve its pharmacokinetic and safety profiles. mdpi.com This proactive approach helps to reduce the attrition rate of drug candidates in later stages of development. iapchem.org
| Property | Description | Importance in Drug Discovery |
| Absorption | The process by which a drug enters the bloodstream. | Essential for oral bioavailability. |
| Distribution | The dissemination of a drug throughout the fluids and tissues of the body. | Affects the drug's concentration at the target site. |
| Metabolism | The chemical transformation of a drug by the body. | Influences the drug's duration of action and potential for drug-drug interactions. |
| Excretion | The removal of the drug and its metabolites from the body. | Determines the drug's half-life and potential for accumulation. |
| Toxicity | The potential of a drug to cause adverse effects. | A critical factor for patient safety. |
Development of Drug Candidates and Intermediates
This compound and its derivatives serve as crucial building blocks and intermediates in the synthesis of a variety of drug candidates. chemimpex.comchemicalbook.com The morpholine-acetamide scaffold, for example, has been investigated for its potential as an anti-tumor agent. nih.gov Novel derivatives have been designed, synthesized, and screened for their inhibitory activity against various biological targets, such as carbonic anhydrase and hypoxia-inducible factor-1 (HIF-1), which are implicated in cancer. nih.gov
The development process involves the synthesis of a series of analogs, followed by biological evaluation to identify compounds with significant therapeutic potential. researchgate.netnih.govresearchgate.net Promising compounds may then advance to further preclinical and eventually clinical studies. The versatility of the this compound scaffold continues to make it a valuable component in the ongoing quest for new and improved medicines. sci-hub.sesimulations-plus.com
Applications in Medicinal Chemistry and Drug Development
Building Block in Pharmaceutical Synthesis
4-Morpholineacetic acid is a versatile building block in the synthesis of a wide array of pharmaceuticals. chemimpex.com The presence of the morpholine (B109124) ring is significant, as it can enhance aqueous solubility and metabolic stability in drug candidates. dntb.gov.ua Its carboxylic acid functional group provides a reactive handle for various chemical transformations, allowing for its incorporation into more complex molecular architectures.
Synthesis of Bioactive Molecules
The synthesis of bioactive molecules often leverages the structural attributes of this compound to achieve desired pharmacological profiles. chemimpex.com The morpholine moiety is a common feature in many bioactive compounds due to its favorable properties, including its ability to improve the pharmacokinetic profile of a drug. dntb.gov.uaresearchgate.net Synthetic organic chemistry provides the tools to incorporate this scaffold into new molecular entities, aiming to create functional molecules for therapeutic use. weebly.com Researchers utilize it as a key intermediate in the production of complex organic compounds designed to interact with biological systems, leading to the development of agents with potential antimicrobial and antifungal properties. chemimpex.comguidechem.com
Intermediate in Drug Development (e.g., Gefitinib, Linezolid (B1675486), Dextromoramide)
This compound and its derivatives serve as critical intermediates in the synthesis of several established drugs. The morpholine ring, a key feature of this compound, is a core component of various pharmaceuticals.
Gefitinib: This epidermal growth factor receptor (EGFR) inhibitor, used in cancer therapy, features a morpholine group attached to the quinazoline (B50416) core. nih.gov Syntheses of Gefitinib involve the incorporation of a morpholino-containing side chain, often through intermediates like 4-(3-chloropropyl)morpholine, to build the final drug structure. nih.govnewdrugapprovals.org The metabolic pathways of Gefitinib often involve the oxidative metabolism of this crucial morpholine ring. researchgate.net
Linezolid: An oxazolidinone antibiotic, Linezolid, contains a morpholinophenyl group essential for its antibacterial activity. nih.gov The synthesis of Linezolid involves building this specific moiety, and while various synthetic routes exist, the morpholine ring is a constant and defining feature of the final active molecule. researchgate.net The metabolism of Linezolid involves the oxidation of the morpholine ring, leading to inactive metabolites. nih.gov
Dextromoramide: A potent opioid analgesic, Dextromoramide's chemical structure is characterized by a morpholino group attached to a diphenylbutyrylpyrrolidine core. wikipedia.org The synthesis of Dextromoramide and its analogs relies on intermediates that introduce this morpholine ring, which is critical for its analgesic activity. nih.gov
| Drug | Therapeutic Class | Role of the Morpholine Moiety |
|---|---|---|
| Gefitinib | Anticancer (EGFR Inhibitor) | Part of the side chain crucial for activity and influences metabolism. nih.govresearchgate.net |
| Linezolid | Antibiotic (Oxazolidinone) | Integral part of the core morpholinophenyl group required for antibacterial action. nih.gov |
| Dextromoramide | Opioid Analgesic | Key structural component for potent analgesic effect. wikipedia.orgnih.gov |
Use in Peptide Synthesis and Bioconjugation
The core structure of this compound, the morpholine ring, finds application in the specialized field of peptide synthesis. Morpholine itself is considered a greener alternative to piperidine (B6355638) for the removal of the Fmoc (Fluorenylmethyloxycarbonyl) protecting group during solid-phase peptide synthesis (SPPS). nih.gov This process is fundamental to building peptide chains from individual amino acids. wikipedia.org The use of morpholine can minimize common side reactions, such as aspartimide and diketopiperazine formation. nih.gov
In the broader context of bioconjugation—the chemical linking of two biomolecules—stable and reactive scaffolds are essential. nih.gov The functional groups on compounds like this compound provide potential attachment points for covalently linking molecules to proteins, antibodies, or other biological entities, facilitating the development of targeted therapies and diagnostic agents.
Design and Development of Novel Therapeutic Agents
The design of new drugs often involves a process of identifying a lead compound and modifying its structure to optimize its therapeutic properties. nih.gov this compound serves as a valuable starting point or modification unit in this process.
Targeting Specific Biological Pathways
The incorporation of the morpholine moiety from precursors like this compound can influence how a drug interacts with its biological target. Its structural features can be tailored to fit into the active site of a specific enzyme or receptor. For instance, its ability to participate in hydrogen bonding can be critical for binding affinity. vulcanchem.com Researchers utilize compounds with this scaffold in biochemical assays to probe enzyme activity and protein interactions, which helps in understanding cellular processes and identifying potential therapeutic targets. chemimpex.com This targeted approach is fundamental to modern drug discovery, aiming to create agents that act on specific pathways involved in disease, such as protein kinases in cancer.
Enhancing Drug Efficacy and Bioavailability
A significant challenge in drug development is ensuring that an active compound can reach its target in the body in sufficient concentrations. This is determined by its bioavailability, which is influenced by factors like solubility and metabolic stability. The morpholine ring is frequently incorporated into drug candidates to improve these pharmacokinetic properties. dntb.gov.ua
| Property | Contribution of the Morpholine Moiety | Therapeutic Impact |
|---|---|---|
| Aqueous Solubility | The polar nature of the morpholine ring can improve solubility. dntb.gov.ua | Enhanced absorption and bioavailability. upm-inc.comnih.gov |
| Metabolic Stability | Can be more resistant to enzymatic degradation. dntb.gov.ua | Increased drug half-life and duration of action. |
| Binding Interactions | Capable of forming hydrogen bonds with biological targets. vulcanchem.com | Improved potency and selectivity of the drug. |
Drug Delivery Systems and Formulations
The inherent physicochemical properties of the morpholine ring, a key structural feature of this compound, make it a valuable component in the design of drug delivery systems. The presence of the morpholine moiety can influence factors such as solubility, stability, and bioavailability of pharmaceutical compounds. While direct research on the specific use of this compound in drug delivery formulations is not extensively detailed in the available literature, its structural attributes suggest potential applications in various advanced delivery platforms.
The morpholine ring is known to impart favorable pharmacokinetic properties to molecules, which is a critical consideration in the development of effective drug formulations. Its inclusion can lead to improved metabolic stability and desirable distribution profiles within the body. These characteristics are advantageous for creating both controlled-release and targeted drug delivery systems.
In the context of controlled-release formulations, the chemical structure of this compound allows for its potential incorporation into polymer-based matrices. Such systems are designed to release a therapeutic agent over an extended period, maintaining drug concentrations within the therapeutic window and reducing the frequency of administration. The acetic acid functional group provides a reactive handle for covalent attachment to polymer backbones or for the formation of prodrugs, where the drug is released upon enzymatic or hydrolytic cleavage in a specific physiological environment.
Furthermore, the principles of targeted drug delivery often rely on the conjugation of a drug molecule to a targeting ligand via a linker. While specific examples utilizing this compound as a linker are not prominent, its bifunctional nature—possessing both a tertiary amine within the morpholine ring and a carboxylic acid group—makes it a candidate for such applications. These linkers are crucial for connecting the drug to a targeting moiety, such as an antibody or a peptide, which can then direct the therapeutic agent to specific cells or tissues, thereby enhancing efficacy and reducing off-target effects.
The field of nanoencapsulation, which involves enclosing a bioactive compound within a carrier material at the nanoscale, is another area where morpholine-containing compounds could be utilized. The physicochemical properties endowed by the morpholine ring could influence the loading and release characteristics of nanoparticles, as well as their interaction with biological systems.
Research Tools for Studying Biological Systems
This compound and its derivatives serve as versatile scaffolds in the development of chemical tools for probing and understanding complex biological systems. The morpholine and acetic acid moieties provide a foundation for the synthesis of molecules with specific affinities and functionalities, enabling the investigation of cellular processes and receptor interactions.
Probes for Cellular Processes
Fluorescent probes are indispensable tools in cell biology for visualizing and tracking specific molecules and events within living cells. The morpholine nucleus is a common feature in the design of such probes, particularly those targeted to specific organelles or responsive to changes in the cellular microenvironment.
While direct synthesis of fluorescent probes from this compound is not extensively documented, the morpholine group is frequently incorporated into fluorescent dyes to enhance their properties. For instance, morpholine-functionalized probes have been developed for imaging lysosomes, which are acidic organelles within the cell. The basic nitrogen atom of the morpholine ring can be protonated at the low pH of the lysosome, leading to the accumulation of the probe in this organelle. This pH-dependent trapping mechanism is a key principle in the design of lysosome-specific imaging agents.
Furthermore, the morpholine moiety has been integrated into fluorescent sensors for detecting changes in intracellular pH. The fluorescence properties of these probes can be modulated by the protonation state of the morpholine nitrogen, allowing for the ratiometric or intensiometric measurement of pH fluctuations in different cellular compartments. Although the specific use of this compound as the starting material for these probes is not explicitly detailed, its structure provides a relevant framework for the design of such chemical tools.
Ligands for Specific Receptors
The development of selective ligands for biological receptors is a cornerstone of pharmacology and drug discovery. These ligands, which can be agonists or antagonists, are crucial for elucidating the physiological roles of receptors and for developing new therapeutic agents. Derivatives of this compound have been investigated as ligands for specific receptor systems.
Research has shown that derivatives of morpholino-2-acetic acid act as antagonists for GABAB receptors in the rat brain nih.gov. These compounds were found to competitively inhibit the effects of the GABAB agonist baclofen, indicating their interaction with the receptor's binding site. The study highlighted the potential of these structurally novel analogues for exploring the functions of GABAB receptors.
In another line of research, a derivative of morpholinyl-4-piperidinylacetic acid was identified as a potent antagonist of the Very Late Antigen-4 (VLA-4) receptor nih.gov. Structure-activity relationship (SAR) studies led to the discovery of a compound with a low nanomolar IC50 value, demonstrating high affinity for the receptor. This compound also showed efficacy in an in vivo model of airway inflammation, underscoring the therapeutic potential of targeting the VLA-4 receptor with such derivatives.
These studies illustrate the utility of the this compound scaffold in the design of receptor-specific ligands. By modifying the core structure, researchers can develop molecules with high affinity and selectivity for a variety of biological targets, thereby providing valuable tools for both basic research and drug development.
Catalytic Systems and Coordination Chemistry
Role as a Catalyst or Co-catalyst in Organic Reactions
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, is a cornerstone of modern synthetic chemistry. While various nitrogen-containing compounds are effective organocatalysts, the specific utility of 4-Morpholineacetic acid is not extensively documented in the scientific literature.
The Mannich reaction is a fundamental carbon-carbon bond-forming reaction that creates β-amino carbonyl compounds. researchgate.net A wide array of catalysts has been developed to facilitate this transformation, including various acids and amine derivatives. researchgate.netnii.ac.jp
However, there is a notable lack of specific research demonstrating the use of this compound as a primary catalyst for the Mannich reaction. Studies on related structures suggest that morpholine-based organocatalysts are a relatively "unexploited class" of catalysts. nih.govfrontiersin.org Research into morpholine-enamines has indicated that their reactivity can be limited due to the electron-withdrawing effect of the oxygen atom in the morpholine (B109124) ring and the specific three-dimensional structure (pyramidalization) of the nitrogen atom, which can decrease nucleophilicity. nih.govfrontiersin.org While new β-morpholine amino acids are being explored as efficient catalysts for other reactions like the 1,4-addition of aldehydes to nitroolefins, the direct application of this compound for the Mannich reaction is not a prominent feature in the available literature. nih.gov
Given the absence of specific data on this compound's role as a catalyst in the Mannich reaction, there is no corresponding information available regarding its influence on reaction yield and selectivity. For a catalyst to be considered effective, its impact on these parameters is critical. For instance, studies on other catalytic systems for the Mannich reaction report detailed outcomes, such as achieving high enantiomeric ratios (e.g., 99:1) and good yields under optimized conditions. nii.ac.jpresearchgate.net Without dedicated studies, the potential performance of this compound in these aspects remains purely speculative.
Metal Complexation by this compound Derivatives
The ability of molecules to bind metal ions (chelation) is vital for the development of new therapeutic and diagnostic agents. The carboxylate and morpholine nitrogen groups on this compound derivatives theoretically provide potential sites for metal coordination.
Metal complexes are fundamental to nuclear medicine, where radiometals are chelated by organic ligands to create imaging agents for techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). nih.gov Radionuclides such as technetium-99m (⁹⁹ᵐTc), gallium-68 (B1239309) (⁶⁸Ga), and copper-64 (⁶⁴Cu) are commonly used. nih.gov The design of the chelator is crucial for the stability and biological distribution of the final radiopharmaceutical.
While the field of metal-based imaging agents is extensive, there is a lack of specific published research on derivatives of this compound being utilized as the chelating ligand for these purposes. The literature describes a variety of other chelators, such as DOTA and thiosemicarbazones, which are widely employed to form stable complexes with radiometals for diagnostic applications. nih.gov
The use of metal complexes as therapeutic agents is a significant strategy in medicine, most famously exemplified by platinum-based anticancer drugs like cisplatin (B142131) and carboplatin. nih.govnih.gov The mechanism often involves the metal complex binding to biological targets. Researchers are actively exploring other metals, such as copper and ruthenium, to develop new drugs with improved efficacy and reduced toxicity. nih.gov For example, some copper complexes are designed to induce oxidative stress within cancer cells. nih.gov
Although this compound hydrochloride is identified as a chemical intermediate in the synthesis of Carfilzomib, a proteasome inhibitor for treating multiple myeloma, Carfilzomib itself is not a metal-based drug. chemicalbook.com The broader exploration of metal complexes derived specifically from this compound for therapeutic purposes is not documented in the reviewed scientific literature. The development of such drugs relies on creating complexes with specific reactivity and biological activity, a research avenue that has not been prominently reported for this particular compound. nih.gov
Advanced Computational Studies
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations serve as a "computational microscope," allowing researchers to observe the time-dependent behavior of molecules. frontiersin.org This technique calculates the trajectory of atoms and molecules by solving Newton's equations of motion, providing a view of molecular motion and conformational changes over time. frontiersin.org For 4-Morpholineacetic acid, MD simulations could be employed to study its interaction with solvents, its conformational flexibility, and its potential to interact with biological macromolecules.
While specific MD simulation studies focusing exclusively on this compound are not widely available in published literature, the methodologies are well-established. Such simulations are powerful tools for investigating biomolecules and chemical systems in detail. mdpi.com For instance, research on other molecules demonstrates how MD simulations can elucidate the stability of drug-polymer complexes and the interactions within solvent mixtures. nih.govnih.gov
Key parameters that would be analyzed in an MD simulation of this compound include:
Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation over the simulation time. A stable RMSD suggests the molecule has reached an equilibrium state.
Radius of Gyration (Rg): To understand the compactness of the molecule's structure.
Solvent Accessible Surface Area (SASA): To determine which parts of the molecule are exposed to the surrounding solvent.
Hydrogen Bonding Analysis: To quantify the formation and breaking of hydrogen bonds between this compound and solvent molecules, which is critical for understanding its solubility and interaction patterns.
Although detailed results for this compound are not present in the cited literature, studies involving extracts containing this compound have utilized molecular dynamics to assess the stability of other active components when bound to protein targets. pensoft.netnih.govresearchgate.net
Quantum Chemical Calculations (e.g., DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental for understanding the electronic structure and intrinsic properties of a molecule. DFT is a widely used method for computing the electronic structure of atoms and molecules, providing insights into their reactivity and stability. nih.gov These calculations can determine the optimized molecular geometry, vibrational frequencies, and various electronic properties from first principles.
For this compound, DFT calculations would provide precise data on its structural and electronic characteristics. While a dedicated, comprehensive DFT study on this specific molecule is not readily found in the reviewed literature, the methods are standard. For example, DFT has been validated for calculating the bond lengths and energies of acetic acid with high accuracy. mdpi.com A similar approach for this compound would yield valuable quantum chemical descriptors.
Table 1: Predicted Quantum Chemical and Physicochemical Properties for this compound
| Property | Value | Source |
| Molecular Formula | C6H11NO3 | guidechem.com |
| Molecular Weight | 145.16 g/mol | nih.gov |
| XLogP3-AA | -2.8 | guidechem.com |
| Topological Polar Surface Area | 49.8 Ų | guidechem.com |
| Hydrogen Bond Donor Count | 1 | nih.gov |
| Hydrogen Bond Acceptor Count | 4 | guidechem.com |
| Rotatable Bond Count | 2 | guidechem.com |
This table is generated from data available in public chemical databases and represents computationally predicted values.
DFT calculations would further elucidate:
Optimized Geometry: The most stable three-dimensional arrangement of the atoms, including precise bond lengths and angles.
Frontier Molecular Orbitals (HOMO-LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for predicting chemical reactivity. The energy gap between them indicates the molecule's chemical stability.
Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution, highlighting regions susceptible to electrophilic and nucleophilic attack.
Vibrational Frequencies: Calculated vibrational spectra can be compared with experimental infrared (IR) and Raman spectra to confirm the molecular structure.
Studies on other bioactive compounds have successfully used DFT to correlate structural features with biological activity. acs.org
Chemoinformatics and QSAR Approaches
Chemoinformatics applies computational methods to solve chemical problems, particularly in drug discovery and materials science. A key chemoinformatic tool is the Quantitative Structure-Activity Relationship (QSAR) analysis, which correlates the chemical structure of compounds with their biological activity.
For this compound, chemoinformatic databases provide foundational data such as canonical SMILES and InChI identifiers, which are essential for computational analysis. guidechem.comnih.gov
Table 2: Chemoinformatic Identifiers for this compound
| Identifier | String | Source |
| Canonical SMILES | C1COCCN1CC(=O)O | nih.gov |
| InChI | InChI=1S/C6H11NO3/c8-6(9)5-7-1-3-10-4-2-7/h1-5H2,(H,8,9) | nih.gov |
| InChIKey | VIWZVFVJPXTXPA-UHFFFAOYSA-N | nih.gov |
QSAR studies on related morpholine (B109124) derivatives have demonstrated the utility of this approach. These studies build mathematical models that can predict the activity of new compounds based on calculated molecular descriptors. pensoft.netacs.org For a series of morpholine-containing compounds, QSAR models have shown that properties like lipophilicity, molecular volume, and dipole moment can significantly influence their antioxidant activity. pensoft.net While a specific QSAR model for this compound was not found, the established methodologies for morpholine derivatives indicate that such a model could be developed to predict its biological activities and guide the design of new, more potent analogues. nih.govacs.orgacs.org
Environmental and Agricultural Research Applications
Fungicide Development and Mechanisms
4-Morpholineacetic acid has been identified as a compound with notable antimicrobial and antifungal properties, making it a molecule of interest in the synthesis of agrochemicals. mdpi.comguidechem.com Its structural backbone, the morpholine (B109124) ring, is a key feature in a class of fungicides known for their systemic and protective action against a variety of plant pathogens. researchgate.netnih.govnzpps.org
The primary mechanism of action for morpholine-based fungicides is the inhibition of sterol biosynthesis in fungi, a critical process for maintaining the integrity of fungal cell membranes. nzpps.orgbcpc.org Specifically, these fungicides act as multi-site inhibitors, targeting two key enzymes in the ergosterol (B1671047) biosynthesis pathway: sterol Δ¹⁴ reductase and sterol Δ⁷-Δ⁸ isomerase. nih.gov By disrupting these enzymes, morpholine fungicides prevent the production of ergosterol, leading to the accumulation of non-functional sterol intermediates and ultimately inhibiting fungal growth. nih.gov
While the broader class of morpholine fungicides, which includes well-studied compounds like fenpropimorph (B1672530) and tridemorph, is known to operate via this mechanism, specific research confirming that this compound's antifungal activity is directly attributable to the inhibition of ergosterol biosynthesis is not extensively documented in available literature. bcpc.org However, as a member of the morpholine family, it is plausible that its antifungal effects are related to this pathway.
Table 1: Examples of Morpholine-Based Fungicides and their Target Enzymes
| Fungicide | Target Enzyme(s) |
| Fenpropimorph | Sterol Δ¹⁴ reductase, Sterol Δ⁷-Δ⁸ isomerase |
| Tridemorph | Sterol Δ¹⁴ reductase, Sterol Δ⁷-Δ⁸ isomerase |
| Amorolfine | Sterol Δ¹⁴ reductase, Sterol Δ⁷-Δ⁸ isomerase |
This table provides examples of well-known morpholine fungicides and their established targets in the ergosterol biosynthesis pathway. nih.gov
The development of environmentally benign fungicides is a significant goal in modern agriculture to reduce the impact of chemical treatments on non-target organisms and ecosystems. nih.gov Some research has explored the use of naturally derived compounds, or phytochemicals, as they are considered to have a lower environmental hazard profile. researchgate.net
Regarding this compound, there is a lack of comprehensive data on its ecotoxicity. cleanchemlab.com Therefore, classifying it as an environmentally friendly alternative is not possible without further research into its environmental fate and effects on various organisms. Studies on other novel antifungal agents highlight the importance of assessing ecotoxicity through standardized tests, such as the immobilization of Daphnia magna and the growth inhibition of algae. nih.gov Such assessments would be necessary to determine the environmental safety profile of this compound.
Corrosion Inhibition in Industrial Settings
Research has indicated that this compound has potential applications as a corrosion inhibitor. guidechem.com The broader class of morpholine and its derivatives are well-established as effective corrosion inhibitors for various metals, including steel, in industrial settings such as steam boiler and condensate systems. mdpi.comsanminglobe.comnih.govchemblink.com
The mechanism of corrosion inhibition by morpholine compounds is multifaceted. Their basic nature allows them to neutralize acidic components like carbonic acid in steam systems, thereby increasing the pH and reducing the corrosive environment. sanminglobe.comchemblink.com Furthermore, these compounds can form a protective film on the metal surface. This is achieved through the adsorption of the morpholine molecules onto the metal. The nitrogen and oxygen atoms within the morpholine ring play a crucial role by forming coordination bonds with the metal atoms (e.g., iron), creating a barrier that isolates the metal from corrosive elements. mdpi.com This protective layer, which can involve both physical and chemical adsorption, hinders the electrochemical reactions that lead to corrosion. mdpi.com
Table 2: Performance of Morpholine Salt Volatile Corrosion Inhibitors on Carbon Steel
| Inhibitor | Inhibition Efficiency |
| Morpholine Carbonate | >85% |
| Morpholine Benzoate (B1203000) | >85% |
| Morpholine Propionate | Lower than carbonate and benzoate |
| Morpholine Formate | Lower than carbonate and benzoate |
| Morpholine Acetate | Lower than carbonate and benzoate |
This table summarizes the corrosion inhibition efficiency of various morpholine salts on 20# steel, as determined by corrosion weight loss tests. The higher efficiency of carbonate and benzoate salts is attributed to their higher content of N and O atoms available for bonding. mdpi.com
Pesticide Formulation for Enhanced Efficacy
Morpholine and its derivatives are utilized as intermediates in the synthesis of various agrochemicals, including pesticides. nih.govchemblink.come3s-conferences.org The incorporation of the morpholine moiety is a strategy employed in the development of new active ingredients with desired biological activities. researchgate.netnih.gov
However, specific research detailing the role of this compound in enhancing the efficacy of existing pesticide formulations is limited in the reviewed scientific literature. While the morpholine structure is a component of some pesticide active ingredients, there is no clear evidence to suggest that this compound itself is used as an adjuvant or synergist to boost the performance of other pesticides. Further investigation is required to determine if this compound has any practical application in this specific context.
Emerging Research Areas and Future Directions
Exploration of New Biological Targets and Pathways
While 4-Morpholineacetic acid is recognized as a metabolite of Mycophenolate mofetil and an intermediate in the synthesis of pharmaceuticals like Carfilzomib, ongoing research seeks to uncover novel biological activities. nih.govchemicalbook.com Scientists are investigating its potential to interact with a wider range of biological targets beyond its established roles. This includes exploring its antimicrobial and antifungal properties, which could lead to the development of new therapeutic agents. guidechem.com The core structure of this compound, featuring both a morpholine (B109124) ring and a carboxylic acid group, provides a versatile scaffold for designing molecules that can interact with various enzymes and receptors. guidechem.com
Future research will likely focus on high-throughput screening of this compound and its derivatives against diverse panels of biological targets. Techniques such as thermal proteome profiling and affinity chromatography coupled with mass spectrometry could be employed to identify direct protein binding partners. Understanding these interactions at a molecular level will be crucial for elucidating new signaling pathways and mechanisms of action, potentially opening doors to treatments for a broader spectrum of diseases.
Advanced Material Science Applications (e.g., Polymer Chemistry)
The unique chemical structure of this compound also lends itself to applications in material science, particularly in polymer chemistry. Its bifunctional nature, possessing both a tertiary amine and a carboxylic acid, allows it to act as a monomer or a modifying agent in polymerization reactions. For instance, it has been used in the preparation of pyrrolidine-fused fullerene multicarboxylates through photoreactions, highlighting its utility in creating complex, functionalized materials. chemicalbook.com
Researchers are exploring the incorporation of this compound into polymer backbones to introduce specific properties such as improved hydrophilicity, biocompatibility, or metal-ion chelation capabilities. The morpholine moiety can influence the solubility and thermal stability of polymers, while the carboxylic acid group offers a site for further functionalization or for creating pH-responsive materials. These tailored polymers could find applications in drug delivery systems, coatings, and as components of advanced composites.
Sustainable Synthesis and Green Chemistry Approaches
The chemical industry is increasingly focusing on developing environmentally friendly and sustainable methods for producing valuable compounds. For morpholine derivatives like this compound, green chemistry principles are being applied to create more efficient and less hazardous synthetic routes. nih.gov Traditional methods for synthesizing morpholines can be inefficient. nih.gov
Recent advancements include redox-neutral protocols that utilize inexpensive and less hazardous reagents. nih.govchemrxiv.org One such method involves the reaction of 1,2-amino alcohols with ethylene (B1197577) sulfate, offering a high-yielding, one or two-step process. nih.govchemrxiv.org Another approach focuses on the use of N-formylmorpholine, a chemically stable and non-toxic solvent, which can be synthesized from morpholine and formic acid under optimized conditions. ajgreenchem.com Enzymatic methods are also being explored as a sustainable alternative to chemical synthesis, offering high enantioselectivity and the use of renewable raw materials. frontiersin.org These green approaches not only reduce the environmental impact but can also lead to higher purity products and more cost-effective manufacturing processes.
Integration with Artificial Intelligence and Machine Learning in Drug Discovery
The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and these technologies hold significant promise for accelerating research related to this compound. nih.govnih.gov AI algorithms can analyze vast datasets of chemical structures and biological activities to identify potential new drug candidates and predict their properties. nih.gov
Role in Phytotherapy and Natural Product Research
Natural products have historically been a rich source of therapeutic agents. nih.gov While this compound itself is a synthetic compound, its structural motifs are of interest in the context of natural product research. The morpholine ring, although less common than other heterocyclic systems in nature, is present in some bioactive natural products.
Research in this area could involve screening natural product libraries for compounds containing a morpholine or a bioisosteric equivalent that exhibit interesting biological activities. Understanding how nature incorporates such structures could provide valuable insights for the semi-synthesis or total synthesis of novel therapeutic agents based on the this compound scaffold. Furthermore, analytical techniques used in natural product research, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are essential for the isolation and characterization of metabolites and derivatives of this compound in biological systems. nih.gov
Q & A
Q. What protocols ensure reproducibility in synthesizing and characterizing this compound derivatives?
- Document reaction conditions (solvent, catalyst, time) in detail using electronic lab notebooks. Share raw spectral data (NMR, MS) in supplementary materials. Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles, as outlined in pharmaceutical research guidelines .
Methodological Notes
- Data Presentation : Include processed data tables in the main text (e.g., HPLC retention times, MS/MS fragments) and raw datasets in appendices or supplementary files .
- Statistical Rigor : Report effect sizes and confidence intervals alongside p-values. Use tools like R or Python for reproducible analysis scripts .
- Ethical Compliance : For pharmacological studies, adhere to OECD guidelines for in vitro/in vivo testing and declare conflicts of interest .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
